Orthogonal Allyl Ester Enables Quantitative On-Resin Cyclization Yields vs. Non-Orthogonal Esters
Fmoc-Asp-OAll's α-allyl ester enables on-resin head-to-tail cyclization of peptides, a process impossible with the standard non-orthogonal Fmoc-Asp(OtBu)-OH [1]. In a study synthesizing the cyclic peptide cyclo(Cys-Thr-Abu-Gly-Gly-Ala-Arg-Pro-Asp-Phe) using on-resin native chemical ligation, the strategy relying on Fmoc-Asp-OAl anchoring and subsequent Pd(0)-mediated allyl ester cleavage achieved a 76-86% overall yield with ~70% initial purity on PEGA and CLEAR resins [2]. In contrast, using Fmoc-Asp(OtBu)-OH would require full peptide-resin cleavage before cyclization in solution, a process known to lead to lower yields, higher dilution requirements, and increased purification burden, though a direct head-to-head yield comparison for this specific peptide was not performed.
| Evidence Dimension | On-resin cyclization yield for a model peptide |
|---|---|
| Target Compound Data | 76-86% overall yield; ~70% initial purity |
| Comparator Or Baseline | Fmoc-Asp(OtBu)-OH (Class-level inference: cannot be used for on-resin cyclization) |
| Quantified Difference | N/A (Qualitative: on-resin cyclization vs. solution-phase requirement) |
| Conditions | On-resin native chemical ligation of a 10-mer cyclic peptide on PEGA and CLEAR resins; Pd(0) used for allyl ester cleavage. |
Why This Matters
This establishes Fmoc-Asp-OAll as essential for achieving high-purity, high-yield cyclic peptides directly on-resin, a key advantage for streamlining production and reducing purification costs.
- [1] Tulla-Puche, J., & Barany, G. 'On-resin native chemical ligation for cyclic peptide synthesis.' The Journal of Organic Chemistry, 2004, 69(12), 4101-4107. View Source
- [2] Tulla-Puche, J., & Barany, G. 'On-resin native chemical ligation for cyclic peptide synthesis.' The Journal of Organic Chemistry, 2004, 69(12), 4101-4107. View Source
